3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
3-hydroxy-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16(25)15-23(27)19-10-4-5-11-20(19)24(22(23)26)13-14-28-21-12-6-8-17-7-2-3-9-18(17)21/h2-12,27H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXHSMITZVIMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Indolin-2-one, 2-naphthol, and appropriate alkylating agents.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities:
Key Observations:
Steric Effects : Bulky groups like tetramethylphenyl (in ) or naphthalenyloxyethyl (target compound) may hinder binding to flat active sites but enhance selectivity for hydrophobic pockets.
Bioactivity : The 2-oxopropyl group is a common pharmacophore in anti-prion and cytotoxic agents, as seen in .
Pharmacological and Toxicological Profiles
- Anti-Prion Activity : Compounds with 2-oxopropyl groups (e.g., ) show IC₅₀ values in the micromolar range, attributed to disruption of prion protein aggregation.
Biological Activity
3-Hydroxy-1-[2-(naphthalen-1-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a synthetic compound that belongs to the indole derivatives family. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an indole nucleus combined with naphthalen-1-yloxy and oxopropyl groups. This unique combination enhances its biological activity. The IUPAC name is:
IUPAC Name: this compound
Molecular Formula: CHNO
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The indole nucleus allows for high-affinity binding to multiple receptors, influencing several biological processes:
- Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting DNA topoisomerase I activity .
- Antiviral Properties: Research indicates that similar indole derivatives exhibit antiviral activities, suggesting potential applications in treating viral infections .
- Anti-inflammatory Effects: Compounds in this class have been studied for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Evidence/Findings |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., HeLa, HepG2) |
| Antiviral | Potential activity against viral pathogens (specific studies needed) |
| Anti-inflammatory | Reduces inflammation markers in vitro |
| Antimicrobial | Exhibits activity against certain bacteria and fungi |
Case Studies
Several studies have investigated the biological activity of related compounds derived from the indole framework:
- Antiproliferative Studies: A study demonstrated that Mannich bases derived from indoles exhibited significant antiproliferative effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The structure–activity relationship highlighted that modifications to the indole structure could enhance anticancer properties .
- Mechanistic Insights: Research on similar compounds has indicated that their cytotoxicity may be due to mechanisms such as alkylation of cellular thiols and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Comparative Analysis: A comparative study revealed that certain derivatives of 3-hydroxyindoles showed enhanced cytotoxicity compared to their parent compounds, suggesting that structural modifications could significantly impact biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
